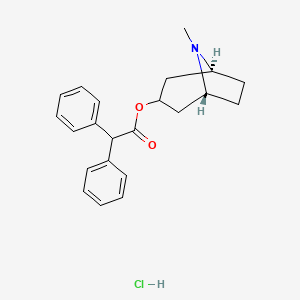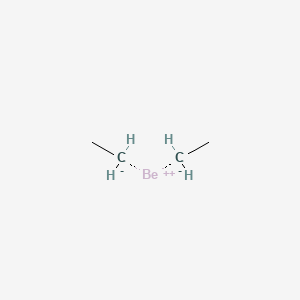
Diethylberyllium
描述
Diethylberyllium is an organometallic compound with the formula ( \text{C}4\text{H}{10}\text{Be} ). It is a volatile, colorless, and oily liquid that reacts violently with water, hydrochloric acid, and alcohols. This compound is known for its high reactivity and is used primarily in organic synthesis. This compound is highly toxic and poses significant health hazards, including carcinogenicity .
准备方法
Diethylberyllium can be synthesized through several methods:
Transmetallation: This involves the reaction of beryllium chloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows[ \text{BeCl}_2 + 2 \text{EtMgBr} \rightarrow \text{Et}_2\text{Be} + 2 \text{MgBrCl} ]
Alkylation of Beryllium Chloride: Another method involves the direct alkylation of beryllium chloride with ethyl lithium or ethyl magnesium halides.
Industrial production methods are similar but are carried out on a larger scale with stringent safety measures due to the compound’s high reactivity and toxicity.
化学反应分析
Diethylberyllium undergoes various types of chemical reactions:
Oxidation: It ignites spontaneously in air, producing dense white fumes of beryllium oxide.
Hydrolysis: Reacts explosively with water to form beryllium hydroxide and ethane.
Substitution: This compound can react with halogens, halogenated hydrocarbons, ammonia, and oxidizers, often proceeding to explosive violence.
Common reagents used in these reactions include water, hydrochloric acid, and alcohols. Major products formed include beryllium oxide, beryllium hydroxide, and various organoberyllium compounds.
科学研究应用
Diethylberyllium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoberyllium compounds and as a reagent in organic synthesis.
Material Science: Employed in the doping of semiconductors, such as gallium arsenide, to achieve high hole concentrations in metalorganic chemical vapor deposition (MOCVD) processes.
作用机制
The mechanism of action of diethylberyllium involves its high reactivity with various substances. It acts as a strong reducing agent and can donate ethyl groups to other compounds. The molecular targets include halogens, water, and oxygen, leading to the formation of beryllium oxide and other organoberyllium compounds .
相似化合物的比较
Diethylberyllium can be compared with other organoberyllium compounds such as:
Dimethylberyllium: Similar in structure but differs in the alkyl groups attached to the beryllium atom.
Diphenylberyllium: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
This compound is unique due to its high reactivity and volatility, making it suitable for specific applications in organic synthesis and material science.
属性
IUPAC Name |
beryllium;ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Be/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRYXRXVZEJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].C[CH2-].C[CH2-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Be | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-63-2 | |
| Record name | Diethylberyllium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylberyllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLBERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7J17694XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





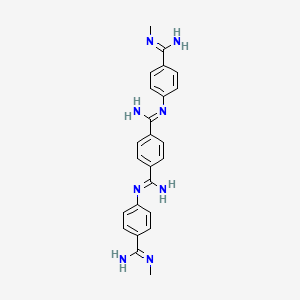
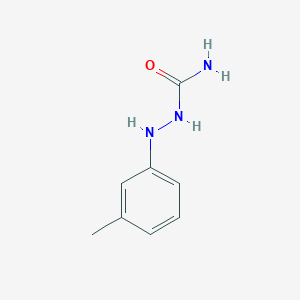
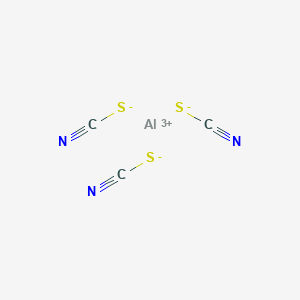
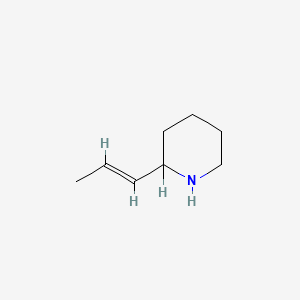
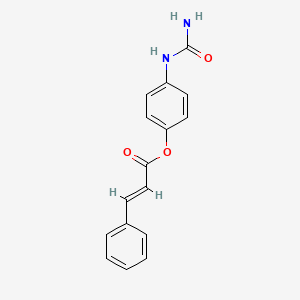
![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)



![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)
